molecular formula C20H17ClN6O3S B14973251 N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide

N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide

Cat. No.: B14973251
M. Wt: 456.9 g/mol
InChI Key: ZPMUHQZIIXIZPX-UHFFFAOYSA-N
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Description

N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple functional groups, including a triazole ring, a thiadiazole ring, and methoxy and chloro substituents on the phenyl rings

Preparation Methods

The synthesis of N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide involves several steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).

    Formation of the Thiadiazole Ring: The thiadiazole ring can be formed by the reaction of a thiosemicarbazide with a suitable carbonyl compound.

    Coupling of the Rings: The triazole and thiadiazole rings are then coupled together using appropriate reagents and conditions.

    Introduction of Substituents: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazole or thiadiazole rings, leading to the formation of dihydro derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for coupling reactions.

Scientific Research Applications

N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structure and functional groups.

    Materials Science: It is explored for use in the development of new materials with specific electronic and optical properties.

    Agrochemicals: The compound is investigated for its potential as a pesticide or herbicide, given its ability to interact with biological targets in plants and pests.

    Biological Studies: It is used in various biological assays to study its effects on different cellular pathways and molecular targets.

Mechanism of Action

The mechanism of action of N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit key enzymes involved in cell division, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide can be compared with similar compounds such as:

    3-Chloro-4-methoxyacetophenone: This compound shares the chloro and methoxy substituents but lacks the triazole and thiadiazole rings.

    3-Chloro-N-(4-methoxyphenyl)propanamide: This compound has similar substituents but a different core structure.

    5-(5-Chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)isoxazole-3-carboxamide: This compound has a different heterocyclic core but similar substituents.

The uniqueness of this compound lies in its combination of triazole and thiadiazole rings, which confer specific chemical and biological properties.

Properties

Molecular Formula

C20H17ClN6O3S

Molecular Weight

456.9 g/mol

IUPAC Name

N-[3-[1-(3-chloro-4-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide

InChI

InChI=1S/C20H17ClN6O3S/c1-11-17(24-26-27(11)13-6-9-16(30-3)15(21)10-13)18-22-20(31-25-18)23-19(28)12-4-7-14(29-2)8-5-12/h4-10H,1-3H3,(H,22,23,25,28)

InChI Key

ZPMUHQZIIXIZPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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